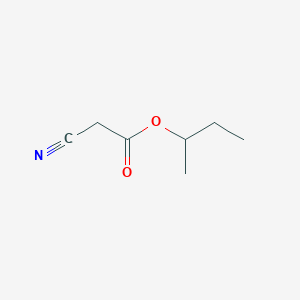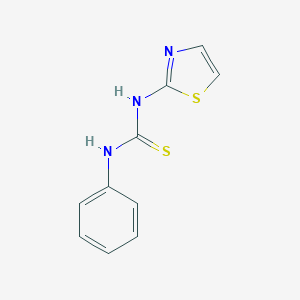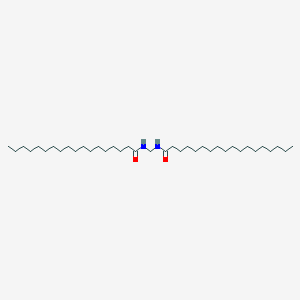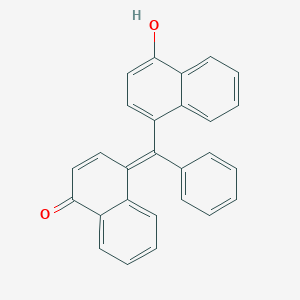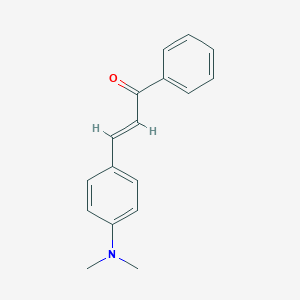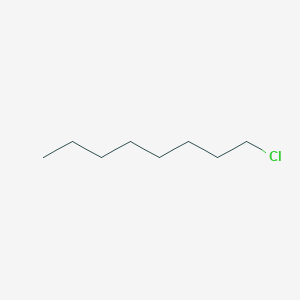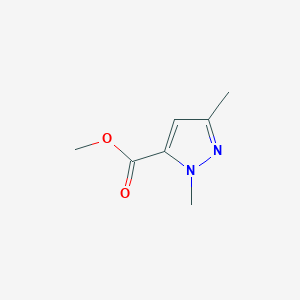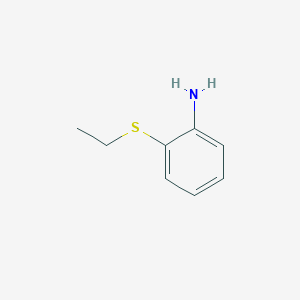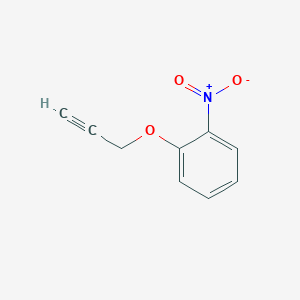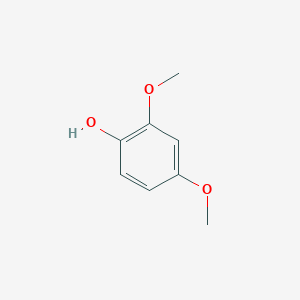
Xanthène-9-thione
Vue d'ensemble
Description
Xanthene-9-thione is a derivative of Xanthene . Xanthene (9H-xanthene, 10H-9-oxaanthracene) is an organic compound with the formula CH2[C6H4]2O. It is a yellow solid that is soluble in common organic solvents .
Synthesis Analysis
Four aromatic thioketones with substituents exhibiting widely different electronic effects, 2-trifluoromethyl-9H-xanthene-9-thione/TfXT, 9H-xanthene-9-thione, 10-phenylacridine-9 (10H)-thione and 2,7-bis (dimethylamino)-9H-xanthene-9-thione, were successfully synthesized .Molecular Structure Analysis
A path integral molecular dynamics (PIMD) simulation was performed for muoniated 9H-xanthene-9-thione (μXT). The results showed that the quantum effect significantly increased the hyperfine coupling constant (HFCC) value of μXT .Chemical Reactions Analysis
In the PIMD simulation, the bond length between muonium and sulfur in μXT is longer than that between hydrogen and sulfur in a hydrogenated 9H-xanthene-9-thione (HXT), leading to a spin density transfer from XT (9H-xanthene-9-thione) to muonium due to neutral dissociations .Applications De Recherche Scientifique
Polymérisation radicalaire contrôlée
La xanthène-9-thione a été utilisée dans la polymérisation radicalaire contrôlée du chlorure de vinyle . Ce procédé a été médié par la this compound et a abouti à la synthèse réussie de polymères . L'étude a démontré le potentiel de la this compound comme médiateur dans les processus de polymérisation .
Synthèse de xanthones biologiquement actives
La this compound est un composant clé dans la synthèse de xanthones biologiquement actives . De nombreuses structures de xanthones présentent des activités biologiques prometteuses, et une multitude de stratégies synthétiques pour obtenir des dérivés de xanthones ont été développées . La this compound joue un rôle crucial dans ces stratégies synthétiques .
Synthèse verte d'hétérocycles
La this compound a été utilisée dans la synthèse verte d'hétérocycles à base de xanthène et d'acridine . Cette méthode a atteint un rendement supérieur à 80 % en seulement 20 à 30 minutes avec une large compatibilité des substrats .
Synthèse de xanthone simple
La this compound est impliquée dans la synthèse de xanthone simple . La première synthèse réussie de xanthone a été rapport
Orientations Futures
Mécanisme D'action
Target of Action
Xanthene-9-thione, also known as 9H-Xanthene-9-thione, is a type of xanthone, a class of compounds known for their diverse biological activities . The primary targets of xanthones are often cancer cells, where they exhibit promising anti-cancer activities
Mode of Action
Xanthones in general have been shown to interact with their targets through various mechanisms, including apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk .
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent
Result of Action
Xanthones in general have been shown to exhibit various biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-alzheimer activities, and anti-inflammatory activities .
Action Environment
It’s worth noting that the photophysical properties of related compounds, such as thioxanthone, have been studied, and these compounds have been found to play a unique role in photochemistry .
Propriétés
IUPAC Name |
xanthene-9-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLOKHJKPPJQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306237 | |
| Record name | Xanthene-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
492-21-7 | |
| Record name | Xanthene-9-thione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthene-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and key spectroscopic data for xanthene-9-thione?
A: Xanthene-9-thione (also known as 9H-xanthene-9-thione) has the molecular formula C13H8OS and a molecular weight of 212.27 g/mol. While the provided research papers don't explicitly list all spectroscopic data, they utilize techniques like UV-Vis and ESR spectroscopy to study its reactivity and transient species. [, ] For a complete spectroscopic characterization, consult databases like NIST or SDBS.
Q2: How does xanthene-9-thione interact in photochemical reactions with allenes?
A: Xanthene-9-thione, upon photoexcitation to its triplet state, reacts with allenes through a 1,4-biradical intermediate. This biradical, characterized by a short lifetime (90 ps), undergoes further reactions to form thiopyran derivatives. The product distribution (regioisomers E or F) is influenced by the substituent on the allene. [, ]
Q3: Can xanthene-9-thione act as a mediating agent in controlled radical polymerization?
A: Yes, xanthene-9-thione exhibits the capacity to mediate the controlled radical polymerization (CRP) of various monomers. Notably, it facilitates the CRP of vinyl chloride, a challenging monomer due to its high radical reactivity, enabling the synthesis of poly(vinyl chloride) (PVC) with controlled molecular weight and dispersity. []
Q4: How does xanthene-9-thione compare to other thioketones in terms of radical affinity?
A: Computational studies employing ab initio molecular orbital calculations have revealed that xanthene-9-thione possesses a relatively high radical affinity. This is attributed to the stability of the radical adduct formed upon radical addition to the C=S bond. While xanthene-9-thione exhibits good radical affinity, other thioketones like fluorine-9-thione have been computationally predicted to have even higher affinities, making them potentially more suitable for controlling radical polymerization. []
Q5: What is the mechanism behind the acetal formation from xanthene-9-thione and diols?
A: Xanthene-9-thione undergoes desulfurization-condensation reactions with diols in the presence of silver(I) salts and a base like methylamine. This reaction proceeds through the interaction of the thioketone sulfur with silver(I), facilitating the nucleophilic attack of the diol on the carbonyl carbon, ultimately leading to acetal formation. []
Q6: How does the structure of xanthene-9-thione influence its reactivity towards diazo compounds?
A: Xanthene-9-thione reacts with ethyl diazoacetate at elevated temperatures to yield an α,β-unsaturated ester as the sole product. This suggests a mechanism involving initial cycloaddition followed by rapid desulfurization. The reaction outcome underscores the influence of the xanthene backbone on the reactivity of the thiocarbonyl group. []
Q7: How do electron-donating substituents affect the spectral properties of xanthene-9-thione derivatives?
A: Introduction of electron-donating dimethylamino groups, as in 2,7-bis(dimethylamino)-9H-xanthene-9-thione, significantly influences the electronic properties and reactivity of the thioketone. This derivative exhibits enhanced electron density at the thiocarbonyl group, making it a more potent radical trap in polymerization reactions. []
Q8: Can xanthene-9-thione be used to synthesize other heterocyclic compounds?
A: Yes, xanthene-9-thione serves as a versatile building block in heterocyclic synthesis. For instance, it reacts with diphenylketene under photochemical conditions to yield a spiro-adduct containing a thietan-2-one ring. []
Q9: What are some alternative synthetic routes to xanthene-9-thiones?
A9: Several alternative synthetic approaches to xanthene-9-thione and its derivatives have been reported. These include the conversion of:
- 9-(Trimethylsilyl)-9-xanthene []
- 9-Xanthen-9-ones via 9,9-Dichloro-9-xanthenes []
- Bi-9-xanthen-9-ylidene Sulfide []
- 9-Alkylidene-9-xanthenes []
Q10: Are there any computational studies on the reactivity of xanthene-9-thione?
A: While the provided papers primarily focus on experimental investigations, computational chemistry plays a crucial role in understanding the reactivity of xanthene-9-thione and related thioketones. Ab initio molecular orbital calculations have been employed to determine radical affinities and predict potential applications in controlled radical polymerization. []
Q11: What analytical techniques are commonly used to characterize xanthene-9-thione and its derivatives?
A11: Various analytical techniques are employed to characterize xanthene-9-thione and its derivatives. These include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



